Cas no 1188-21-2 (N-Acetyl-L-(-)-leucine)
N-Acetyl-L-(-)-leucine Chemical and Physical Properties
Names and Identifiers
-
- N-Acetyl-L-leucine
- Ac-Leu-OH
- (S)-2-Acetamido-4-methylpentanoic acid
- (S)-2-Acetylamino-4-methyl-pentanoic acid
- N-Acetyl-L-(-)-leucine
- (S)-N-Acetylleucine
- N-Ac-leu-OH
- Leucine,N-acetyl-, L- (8CI)
- Acetyl-L-leucine
- Acetylleucine
- N-Acetylleucine
- N-acetyl-leucine
- N-acetyl-Leu
- Leucine, N-acetyl-, L-
- n-acetyl-L-leucin
- Leucine, N-acetyl-
- (2S)-2-acetamido-4-methylpentanoic acid
- acetyl leucine
- E915HL7K2O
- (2S)-2-(acetylamino)-4-methylpentanoic acid
- WXNXCEHXYPACJF-ZETCQYMHSA-N
- (2S)-2-acetamido-4-methyl-pentanoic acid
- DSSTox_CID_2
- A0098
- Spectrum_001313
- Tox21_111362
- AB00513952
- KBio2_006929
- AM20080126
- BSPBio_000712
- SPBio_002921
- Spectrum3_001480
- NS00014888
- HMS548M13
- BB 0256992
- BRD-K27406233-001-05-1
- FD20066
- N-ACETYL-L-LEUCINE [USP-RS]
- Tox21_111362_1
- ACETYLLEUCINE, L-
- C02710
- N-acetyl-(L)-leucine
- HMS3714D14
- M03063
- Spectrum2_000475
- DivK1c_001317
- L-Leucine, N-acetyl-
- BPBio1_000784
- HMS501P04
- L-Acetylleucine
- KBioSS_001793
- Pharmakon1600-01502001
- ACETYLLEUCINE, (S)-
- KBio3_002539
- HMS1570D14
- CAS-1188-21-2
- CDS1_000277
- NINDS_000622
- Prestwick3_000896
- KBioGR_000471
- MFCD00065131
- Q63395724
- N-Acetyl-L-leucine, Vetec(TM) reagent grade, 98%
- AKOS010400978
- Z756438860
- NALL
- EN300-131928
- NCGC00016567-05
- DTXCID4025870
- HMS1921B16
- Spectrum5_001242
- SBI-0051693.P002
- NSC758152
- NSC 206316
- NCGC00016567-01
- KBio1_000622
- NCGC00016567-02
- KBio2_001793
- MS-20482
- SPBio_000610
- BSPBio_003039
- CHEMBL56021
- AB00052251_03
- DivK1c_000622
- N-Acetyl-L-leucine, ReagentPlus(R), 99%
- s3109
- DTXSID6045870
- CHEBI:17786
- CS-0007651
- SCHEMBL282372
- AC-22375
- 1188-21-2
- Maybridge1_002565
- Prestwick2_000896
- NCGC00094935-01
- HY-59291
- Prestwick1_000896
- UNII-E915HL7K2O
- n-acetyl leucine
- acetyl-leucine
- Prestwick0_000896
- Spectrum4_000036
- CCG-40254
- NSC-206316
- SPECTRUM1502001
- NCGC00016567-03
- EINECS 214-706-3
- A-1460
- IDI1_000622
- HMS2097D14
- KBio2_004361
- AKOS000302149
- SMR001306703
- MLS002207045
- N-ACETYL-DL-LEUCINE
- BRD-K27406233-001-07-7
-
- MDL: MFCD00065131
- Inchi: 1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
- InChI Key: WXNXCEHXYPACJF-ZETCQYMHSA-N
- SMILES: O([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])[H])=O)=O
- BRN: 1724849
Computed Properties
- Exact Mass: 173.10500
- Monoisotopic Mass: 173.105193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.5
Experimental Properties
- Color/Form: White fine powder crystals.
- Density: 1.1599 (rough estimate)
- Melting Point: 187-190 °C (lit.)
- Boiling Point: 369.7°C at 760 mmHg
- Flash Point: 177.4℃
- Refractive Index: -22 ° (C=5, EtOH)
- Water Partition Coefficient: 0.81 g/100 mL (20 ºC)
- PSA: 66.40000
- LogP: 1.01270
- FEMA: 2706
- Solubility: Soluble in water, acids and organic solvents.
- Optical Activity: [α]25/D −23±3°, c = 2 in ethanol
- Specific Rotation: -24.5 º (c=4, MeOH)
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
N-Acetyl-L-(-)-leucine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:Sealed in dry,Room Temperature
N-Acetyl-L-(-)-leucine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-L-(-)-leucine Pricemore >>
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N-Acetyl-L-(-)-leucine Suppliers
N-Acetyl-L-(-)-leucine Related Literature
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on N-Acetyl-L-(-)-leucine
Introduction to N-Acetyl-L-(-)-leucine (CAS No. 1188-21-2)
N-Acetyl-L-(-)-leucine, a derivative of the essential amino acid leucine, is a compound of significant interest in the field of biochemical research and pharmaceutical development. With the CAS number 1188-21-2, this compound has garnered attention for its potential applications in various biological processes. The structural modification by acetylation enhances its solubility and reactivity, making it a valuable tool in synthetic chemistry and drug design.
The compound N-Acetyl-L-(-)-leucine is characterized by its molecular formula C6H13O3N and molecular weight of 153.17 g/mol. Its chiral nature, indicated by the L-configuration, makes it a crucial component in studying enzyme kinetics and metabolic pathways. The acetylated form of leucine is particularly useful in proteomics and peptidomimetics, where it serves as a building block for designing novel peptides with enhanced stability and bioavailability.
Recent advancements in the field of medicinal chemistry have highlighted the role of N-Acetyl-L-(-)-leucine in the development of enzyme inhibitors and chiral auxiliaries. Its ability to mimic natural amino acids has led to innovative strategies in drug discovery, particularly in targeting diseases associated with metabolic dysregulation. For instance, studies have demonstrated its efficacy in modulating the activity of enzymes involved in amino acid metabolism, which could have therapeutic implications in conditions such as diabetes and obesity.
The compound's unique properties have also been explored in the context of nanotechnology and drug delivery systems. Researchers have utilized N-Acetyl-L-(-)-leucine to create functionalized nanoparticles that enhance the delivery of therapeutic agents to target tissues. This approach has shown promise in improving the efficacy of treatments for cancer and infectious diseases. The acetylated group provides a site for conjugation with various biomolecules, enabling precise control over drug release and targeting.
In addition to its pharmaceutical applications, N-Acetyl-L-(-)-leucine has been investigated for its role in nutritional supplements and sports nutrition. Its ability to support muscle protein synthesis and recovery has made it a popular ingredient in formulations aimed at improving athletic performance. The compound's ability to cross the blood-brain barrier has also sparked interest in its potential use for cognitive enhancement and neuroprotective therapies.
The synthesis of N-Acetyl-L-(-)-leucine involves well-established chemical methodologies, including acetylation of L-leucine using acetic anhydride or other acetylating agents. The process is typically carried out under controlled conditions to ensure high yield and purity. Advances in enzymatic synthesis have further refined the production process, making it more environmentally friendly and scalable for industrial applications.
Ongoing research continues to uncover new applications for N-Acetyl-L-(-)-leucine across various disciplines. Its versatility as a building block for peptidomimetics and its potential role in modulating biological pathways make it a compound of great interest. As our understanding of molecular interactions grows, so too does the potential for this compound to contribute to breakthroughs in medicine and biotechnology.
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